
2-(Dimethylamino)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)thiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a dimethylamino group at the second position and a cyano group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)thiophene-3-carbonitrile can be achieved through various methods. This reaction typically requires basic conditions and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)thiophene-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In medicinal chemistry, the compound’s electronic properties and structural features enable it to interact with biological macromolecules, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarbonitrile: A closely related compound with a cyano group at the second position instead of the third position.
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Another thiophene derivative with different substituents that exhibit unique properties.
Uniqueness
2-(Dimethylamino)thiophene-3-carbonitrile stands out due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both the dimethylamino and cyano groups enhances its versatility in various chemical reactions and applications .
Propiedades
Número CAS |
93934-20-4 |
|---|---|
Fórmula molecular |
C7H8N2S |
Peso molecular |
152.22 g/mol |
Nombre IUPAC |
2-(dimethylamino)thiophene-3-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9(2)7-6(5-8)3-4-10-7/h3-4H,1-2H3 |
Clave InChI |
ZRLZSERUEHRHPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CS1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)

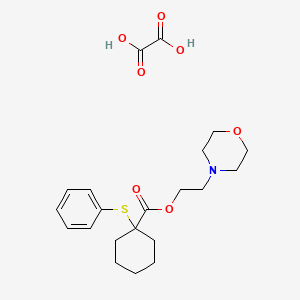
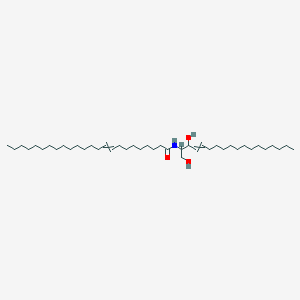

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
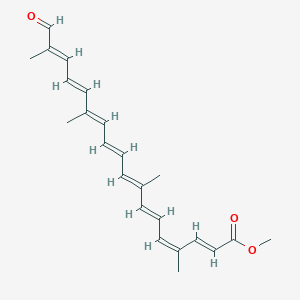
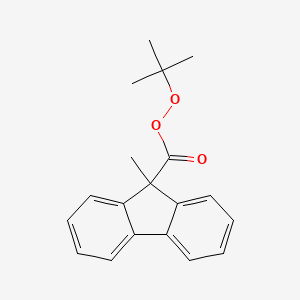

![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
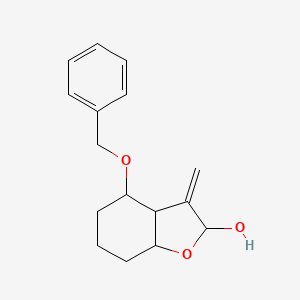
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
